molecular formula C13H13N5 B10907192 2-(2'-Methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline

2-(2'-Methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline

Cat. No.: B10907192
M. Wt: 239.28 g/mol
InChI Key: LLZXPOSJGHCFNV-UHFFFAOYSA-N
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Description

2-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline is a heterocyclic compound that features a bipyrazole core with an aniline substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline typically involves the formation of the bipyrazole core followed by the introduction of the aniline group. One common method involves the reaction of 2-methylpyrazole with an appropriate aniline derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bipyrazole derivatives and aniline-substituted heterocycles. Examples include:

  • 4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine
  • 2,2’-Diamino-4,4’,5,5’-tetranitro-3,3’-bipyrazole

Uniqueness

2-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline is unique due to its specific substitution pattern and the presence of both bipyrazole and aniline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

2-[3-(2-methylpyrazol-3-yl)pyrazol-1-yl]aniline

InChI

InChI=1S/C13H13N5/c1-17-13(6-8-15-17)11-7-9-18(16-11)12-5-3-2-4-10(12)14/h2-9H,14H2,1H3

InChI Key

LLZXPOSJGHCFNV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NN(C=C2)C3=CC=CC=C3N

Origin of Product

United States

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